![molecular formula C13H11NO B15069765 2-Ethoxybenzo[cd]indole CAS No. 80676-08-0](/img/structure/B15069765.png)
2-Ethoxybenzo[cd]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxybenzo[cd]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The structure of this compound consists of a fused benzene and pyrrole ring system with an ethoxy group attached to the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybenzo[cd]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method includes the transition-metal-free synthesis, which involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its application in pharmaceuticals and other industries.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxybenzo[cd]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinonoid structures.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxybenzo[cd]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethoxybenzo[cd]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as apoptosis, cell proliferation, and inflammation . The specific pathways and targets depend on the particular derivative and its structural modifications.
Comparación Con Compuestos Similares
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2-Phenylindole: Another indole derivative with significant biological and chemical properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness of 2-Ethoxybenzo[cd]indole: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Propiedades
Número CAS |
80676-08-0 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-ethoxybenzo[cd]indole |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-10-7-3-5-9-6-4-8-11(14-13)12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
WLKYEEZQBNQIKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)


![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
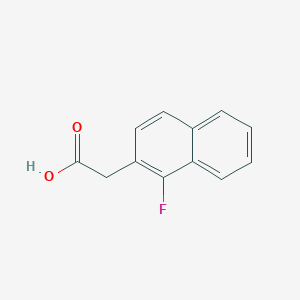

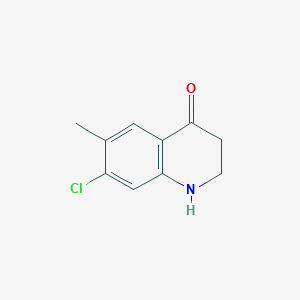
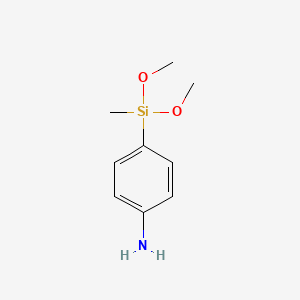
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
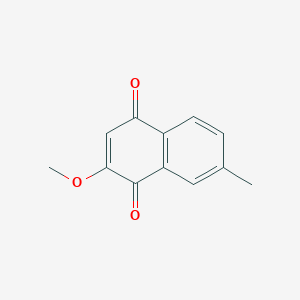
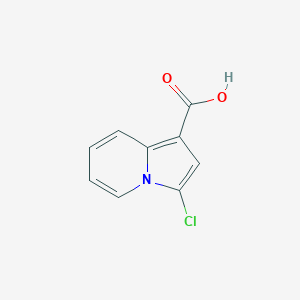
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
